molecular formula C23H18BrN5 B2715042 3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866867-04-1

3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Número de catálogo: B2715042
Número CAS: 866867-04-1
Peso molecular: 444.336
Clave InChI: LMOHXIXGKXMQQM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with a bromophenyl and a phenethyl group attached. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology .

Métodos De Preparación

The synthesis of 3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and may require elevated temperatures and specific solvents to achieve the desired product .

Análisis De Reacciones Químicas

3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(3-bromophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit promising anticancer properties. For instance, derivatives of quinazoline structures have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that quinazoline derivatives could induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and death .

Antihistaminic Properties

Compounds containing the quinazoline structure have shown potential as H1-antihistamines. Research indicates that modifications to the quinazoline framework can lead to enhanced antihistaminic activity with reduced sedation effects compared to traditional antihistamines like chlorpheniramine maleate. The structure's ability to interact with histamine receptors makes it a candidate for developing new antihistaminic drugs .

Antimicrobial Activity

The antimicrobial potential of triazole and quinazoline derivatives has been explored extensively. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. The incorporation of bromophenyl groups has been linked to increased antimicrobial efficacy, suggesting that this compound could be further evaluated for its antimicrobial properties .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions often starting from readily available precursors. The introduction of the bromophenyl group can enhance the compound's lipophilicity and biological activity. Various synthetic routes have been documented in literature that detail the preparation of this compound and its analogs .

Case Study 1: Anticancer Screening

A series of quinazoline derivatives were synthesized and screened for anticancer activity against human breast cancer cells (MCF-7). Among these compounds, one derivative exhibited IC50 values significantly lower than that of doxorubicin, indicating a strong potential for further development as an anticancer agent .

Case Study 2: Antihistaminic Evaluation

In vivo studies on guinea pigs showed that a related compound with a similar triazoloquinazoline structure provided significant protection against histamine-induced bronchospasm without causing sedation. This highlights the potential for developing non-sedative antihistamines from this chemical class .

Mecanismo De Acción

Comparación Con Compuestos Similares

3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other triazoloquinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Actividad Biológica

The compound 3-(3-bromophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine represents a novel class of triazoloquinazoline derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18BrN5\text{C}_{19}\text{H}_{18}\text{BrN}_{5}

This structure features a bromophenyl group and a phenethyl moiety linked to a triazoloquinazoline core, which is critical for its biological activity.

Anticancer Activity

Research indicates that triazoloquinazoline derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, the presence of the triazole ring has been linked to enhanced interaction with cellular targets involved in tumor growth regulation .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro studies suggest that it can inhibit key inflammatory mediators such as phospholipase A2 and proteases. For instance, related quinazoline derivatives demonstrated protective effects against acetic acid-induced colitis in rat models, suggesting potential for treating inflammatory bowel diseases .

Neuroprotective Properties

Triazoloquinazolines have also been studied for their neuroprotective effects. Compounds within this class have been evaluated for their ability to modulate adenosine receptors (particularly A3 receptors), which play a crucial role in neuroinflammation and neuroprotection. The modulation of these receptors may lead to reduced neuronal damage in conditions such as stroke or neurodegenerative diseases .

  • Receptor Modulation : The compound interacts with various G-protein coupled receptors (GPCRs), particularly adenosine receptors, influencing intracellular signaling pathways that regulate inflammation and apoptosis.
  • Enzyme Inhibition : Inhibitory activity against phospholipase A2 suggests a mechanism where the compound reduces the production of pro-inflammatory mediators, thereby mitigating inflammation.
  • Cell Cycle Regulation : The ability to induce cell cycle arrest in cancer cells is likely linked to its structural properties that facilitate binding to specific cellular targets involved in cell division.

Study on Anti-inflammatory Activity

In a controlled study involving rats with induced ulcerative colitis, compounds structurally related to this compound were administered at varying dosages. The results indicated that at a dosage of 50 mg/kg, one derivative showed a protection rate of 79.78%, outperforming dexamethasone (0.01 mg/kg) which provided 75.30% protection. This highlights the potential of this class of compounds in treating inflammatory conditions .

Neuroprotective Study

A study evaluated the effects of similar triazoloquinazolines on neuronal cell cultures subjected to oxidative stress. Results indicated significant reductions in cell death and improved viability when treated with these compounds, suggesting their utility in developing therapies for neurodegenerative diseases .

Propiedades

IUPAC Name

3-(3-bromophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5/c24-18-10-6-9-17(15-18)21-23-26-22(25-14-13-16-7-2-1-3-8-16)19-11-4-5-12-20(19)29(23)28-27-21/h1-12,15H,13-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOHXIXGKXMQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.